[4-[2-(Diethylamino)ethylcarbamoyl]phenyl]boronic acid
Description
[4-[2-(Diethylamino)ethylcarbamoyl]phenyl]boronic acid is a phenylboronic acid derivative featuring a diethylaminoethylcarbamoyl substituent at the para position. This compound is synthesized via a three-step reaction starting from 4-bromophenylacetic acid, involving reduction, acylation, and hydrolysis . It serves as a critical intermediate in organic synthesis, valued for its low toxicity, thermal stability, and compatibility with functional groups .
Properties
Molecular Formula |
C13H21BN2O3 |
|---|---|
Molecular Weight |
264.13 g/mol |
IUPAC Name |
[4-[2-(diethylamino)ethylcarbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H21BN2O3/c1-3-16(4-2)10-9-15-13(17)11-5-7-12(8-6-11)14(18)19/h5-8,18-19H,3-4,9-10H2,1-2H3,(H,15,17) |
InChI Key |
DROAKPBJDZLEDM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCCN(CC)CC)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride typically involves the reaction of 4-bromophenylboronic acid with diethylaminoethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Transesterification and Deprotection
The boronic acid moiety undergoes transesterification with diols under mild acidic conditions. For example:
-
Pinacol ester deprotection : Reacts with methyl boronic acid in 0.1 N HCl/acetone (1:1 v/v) to regenerate free boronic acid. Byproducts (methyl boronic pinacol ester) are removed via evaporation due to high volatility .
Reversible Diol Complexation
Forms dynamic covalent bonds with vicinal diols (e.g., sugars), enabling applications in molecular sensing and targeted drug delivery. This interaction is pH-dependent and reversible .
Carbamoyl Group Reactivity
-
Amide hydrolysis : Under strong acidic (HCl, H₂SO₄) or basic (NaOH) conditions, the carbamoyl group hydrolyzes to form carboxylic acid derivatives.
-
Quaternary ammonium salt formation : The diethylaminoethyl group reacts with alkyl halides (e.g., methyl iodide) to form water-soluble salts, enhancing bioavailability .
Reaction Conditions and Reagents
Solvent Effects
-
Polar aprotic solvents (DMF, DMSO) : Stabilize boronic acid-diol complexes but accelerate hydrolysis of carbamoyl groups .
-
Chloroform/benzene mixtures : Prolong inert species stability (e.g., DMAPO-boronic acid adducts) by reducing water activity .
pH-Dependent Behavior
| pH Range | Boronic Acid Speciation | Reactivity Implications |
|---|---|---|
| 2–4 | Trigonal neutral form (B(OH)₂) | Enhanced diol binding |
| 7–9 | Tetrahedral boronate anion | Favors Suzuki-Miyaura cross-coupling |
Steric vs. Electronic Effects
-
Steric hindrance : The diethylaminoethylcarbamoyl group reduces boronic acid reactivity in crowded environments (e.g., ortho-substituted aryl partners) .
-
Electronic modulation : Electron-withdrawing carbamoyl group increases Lewis acidity of boron, improving reaction rates with electron-rich diols .
Catalytic Systems
Participates in cooperative catalysis with DMAPO for:
-
Amide bond formation (yield >90% with α-branched carboxylic acids)
Bioconjugation
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that boronic acids, including 4-[2-(Diethylamino)ethylcarbamoyl]phenylboronic acid, exhibit anticancer properties. A study demonstrated that this compound functions as a proteasome inhibitor, effectively halting the cell cycle at the G2/M phase in cancer cells, leading to growth inhibition. The compound has shown promising IC50 values in various cancer cell lines, suggesting it can be developed as a lead compound for further drug development .
Antibacterial and Antiviral Properties
Boronic acids have been investigated for their antibacterial and antiviral activities. Specifically, derivatives of boronic acids have been found effective against resistant bacterial strains and viruses such as HIV. The mechanism often involves the inhibition of key enzymes necessary for pathogen survival or replication .
Drug Delivery Systems
Glucose-Sensitive Delivery
One of the most innovative applications of 4-[2-(Diethylamino)ethylcarbamoyl]phenylboronic acid is in glucose-sensitive drug delivery systems. The compound can form reversible covalent complexes with diols, allowing it to respond to glucose levels in the body. This property is particularly beneficial for diabetes management, enabling controlled release of insulin based on blood sugar levels .
Polymeric Nanoparticles
The compound can be incorporated into polymeric nanoparticles that are designed to release drugs in a controlled manner. These nanoparticles can respond to changes in pH or temperature, making them suitable for targeted therapy in various diseases .
Material Science Applications
Synthesis of Advanced Materials
In material science, 4-[2-(Diethylamino)ethylcarbamoyl]phenylboronic acid is used as a reagent in the synthesis of new materials with specific properties. Its boronic acid functionality allows it to participate in cross-linking reactions that enhance the mechanical properties of polymers.
| Application Area | Description | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer and antibacterial activity | Targeted therapy with fewer side effects |
| Drug Delivery Systems | Glucose-sensitive delivery mechanisms | Improved patient compliance and efficacy |
| Material Science | Synthesis of advanced materials | Enhanced material properties through cross-linking |
Case Studies
Case Study 1: Cancer Treatment Development
A recent study explored the use of 4-[2-(Diethylamino)ethylcarbamoyl]phenylboronic acid as a part of a novel anticancer therapeutic regimen. The results indicated that when combined with traditional chemotherapy agents, this compound enhanced the overall efficacy while reducing systemic toxicity. The study highlighted its potential as a valuable addition to cancer treatment protocols.
Case Study 2: Diabetes Management Innovations
In another investigation, researchers developed a glucose-sensitive hydrogel incorporating this boronic acid derivative. The hydrogel demonstrated the ability to modulate insulin release effectively based on glucose concentration fluctuations, showcasing its application in diabetes management technologies.
Mechanism of Action
The mechanism of action of (4-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The boronic acid group can form reversible covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acid Derivatives
Substituent Variations in Carbamoyl Groups
a. Dimethylamino vs. Diethylamino Substituents
- (4-((2-(Dimethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride (C₁₁H₁₈BClN₂O₃) differs by replacing diethyl with dimethyl groups on the aminoethyl chain. The dimethyl variant has a lower molecular weight (272.54 g/mol vs.
- Impact: The diethylamino group in the target compound may enhance membrane permeability in biological systems due to increased lipophilicity, while the dimethyl analog could exhibit faster renal clearance.
b. Methoxy(methyl)carbamoyl Substituent
- {4-[Methoxy(methyl)carbamoyl]phenyl}boronic acid (C₉H₁₂BNO₄) replaces the aminoethyl group with a methoxy-methylcarbamoyl moiety. This substitution eliminates the basic amine, reducing pH-dependent solubility and altering electronic properties .
- Impact : The absence of a charged amine in the methoxy-methyl derivative may limit interactions with anionic biological targets, such as enzymes or nucleic acids.
Positional Isomerism and Steric Effects
a. Ortho-Substituted Diisopropylcarbamoyl Analog
- 2-(Diisopropylcarbamoyl)phenylboronic acid (C₁₃H₁₉BNO₃) places the carbamoyl group at the ortho position.
- Impact : Para substitution in the target compound allows for more efficient conjugation in Suzuki-Miyaura reactions due to reduced steric interference.
b. Aromatic Carbamoyl Derivatives
- This contrasts with the aliphatic diethylaminoethyl group in the target compound, which may favor hydrogen bonding or ionic interactions .
- Impact : The target compound’s aliphatic chain could improve solubility in polar solvents, whereas the aromatic analog might excel in materials science applications requiring rigid structures.
Functional Group Modifications
a. Ethynyl Substituent
- 4-Ethynylphenylboronic acid (C₈H₇BO₂) lacks the carbamoyl-amine chain but includes an ethynyl group. This structure enables alkyne-specific reactions (e.g., click chemistry) but lacks the tertiary amine’s electronic modulation .
b. Dimethylcarbamoyl Substituent
- (4-(Dimethylcarbamoyl)phenyl)boronic acid (C₉H₁₂BNO₃) simplifies the substituent to a dimethylcarbamoyl group.
- Impact: The target compound’s diethylaminoethyl chain may improve pharmacokinetic properties, such as prolonged half-life, compared to the dimethyl variant.
Biological Activity
[4-[2-(Diethylamino)ethylcarbamoyl]phenyl]boronic acid, also known by its CAS number 913835-46-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and antiviral properties, along with relevant case studies and research findings.
- Molecular Formula : C₁₃H₂₂BClN₂O₃
- Molecular Weight : 300.59 g/mol
- Structure : The compound features a boronic acid functional group attached to a phenyl ring, which is further substituted with a diethylaminoethylcarbamoyl moiety.
Anticancer Activity
Research has indicated that boronic acids, including [4-[2-(Diethylamino)ethylcarbamoyl]phenyl]boronic acid, exhibit significant anticancer properties.
- Boronic acids have been shown to act as proteasome inhibitors. For instance, related compounds have demonstrated the ability to halt cell cycle progression at the G2/M phase in cancer cells, leading to growth inhibition .
- The compound's structure allows it to interact with specific targets within cancer cells, enhancing its selectivity and efficacy compared to traditional chemotherapeutics.
Case Studies
- In vitro Studies : A study reported that derivatives of boronic acids exhibited IC₅₀ values in the nanomolar range against various cancer cell lines, indicating potent anticancer activity .
- In vivo Studies : Pharmacokinetic studies in animal models have shown promising results regarding the bioavailability and therapeutic potential of boronic acid derivatives .
Antibacterial Activity
Boronic acids are also recognized for their antibacterial properties.
- The antibacterial activity is attributed to the ability of boronic acids to inhibit bacterial growth by interfering with essential cellular processes.
- Specific studies have indicated that certain boronic acid compounds can exhibit selective toxicity towards bacteria while being non-toxic to mammalian cells .
Research Findings
- A study highlighted that phenylboronic acid derivatives significantly inhibited the growth of halophilic cyanobacteria, showcasing their potential in microbial control applications .
- Another investigation demonstrated that modifications in the boronic acid structure could enhance antibacterial efficacy against resistant strains of bacteria .
Antiviral Activity
Recent findings suggest that boronic acids may possess antiviral properties as well.
- Boronic acids can act as competitive inhibitors of viral proteases, crucial for viral replication. This mechanism has been particularly noted in studies involving HIV protease inhibition .
Case Studies
- HIV Inhibition : Research has shown that certain boronic acid derivatives exhibit a significantly higher affinity for HIV protease compared to standard treatments like darunavir, suggesting their potential as effective antiviral agents .
- Broad-Spectrum Activity : Other studies have indicated that these compounds could inhibit various viruses through mechanisms involving structural changes in viral proteins or RNA, leading to reduced viral replication rates .
Summary of Biological Activities
Q & A
Q. What are the key considerations in synthesizing [4-[2-(Diethylamino)ethylcarbamoyl]phenyl]boronic acid to ensure high yield and purity?
- Methodological Answer : Synthesis involves multi-step processes, including the introduction of the diethylaminoethylcarbamoyl group followed by boronic acid functionalization. Key challenges include avoiding boroxin formation (dehydration product of boronic acids) by maintaining low temperatures during purification and avoiding silica gel chromatography, which can irreversibly bind boronic acids . Alternative purification methods, such as recrystallization or solvent extraction, are recommended. The diethylamino group may require protection during synthesis; for example, tert-butoxycarbonyl (Boc) protection strategies used in analogous compounds (e.g., [4-Boc-aminophenyl]boronic acid) can prevent side reactions .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use B NMR to confirm boronic acid functionality and H/C NMR to resolve the diethylaminoethylcarbamoyl moiety.
- X-ray Crystallography : Essential for resolving supramolecular interactions, such as hydrogen bonding between boronic acid groups and adjacent molecules, as demonstrated in related phenylboronic acid structures .
- Infrared Spectroscopy (IR) : Identify characteristic B-O and carbonyl (C=O) stretches.
Q. What are the common impurities encountered during synthesis, and how can they be mitigated?
- Methodological Answer : Common impurities include boroxins (from dehydration), unreacted intermediates, and silica gel residues. To mitigate:
- Perform reactions under inert atmospheres to minimize oxidation.
- Use non-chromatographic purification (e.g., precipitation in cold ether) .
- Monitor reaction progress via thin-layer chromatography (TLC) with fluorescent indicators to detect boronic acid intermediates.
Advanced Research Questions
Q. How can this compound be optimized for use in saccharide or hydroxyl compound recognition systems?
- Methodological Answer : The boronic acid group binds diols via reversible ester formation, while the diethylaminoethylcarbamoyl group enhances solubility in aqueous media. To optimize receptor design:
- Conduct pH-dependent binding studies (e.g., isothermal titration calorimetry) to assess affinity at physiological pH .
- Compare with structurally similar compounds (e.g., 4-carboxyphenylboronic acid) to evaluate electronic effects of substituents on binding kinetics .
Q. What advanced techniques are used to analyze supramolecular interactions in crystals of this compound?
- Methodological Answer :
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds, π-π stacking) in crystalline states. Applied to phenylboronic acid derivatives to map donor-acceptor regions .
- Density Functional Theory (DFT) : Models electronic interactions between the boronic acid group and target molecules (e.g., sugars).
Q. How do structural modifications (e.g., salt formation) impact the compound’s reactivity or stability?
- Methodological Answer :
- Salt Forms : The hydrochloride salt (as listed in ) improves crystallinity and stability. Compare solubility and reactivity of free base vs. salt forms in Suzuki-Miyaura couplings.
- Substituent Effects : Replace the diethylamino group with morpholino or piperazinyl groups (see analogs) to study electronic effects on cross-coupling efficiency .
Q. How can researchers resolve contradictory data in catalytic applications of this compound?
- Methodological Answer : Conflicting yields in cross-coupling reactions may arise from:
- Catalyst Selection : Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., SPhos vs. XPhos).
- Solvent Effects : Test polar aprotic (DMF) vs. ether-based solvents to optimize boronic acid activation.
- Base Compatibility : Use weaker bases (e.g., K₃PO₄) to prevent boronic acid decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
